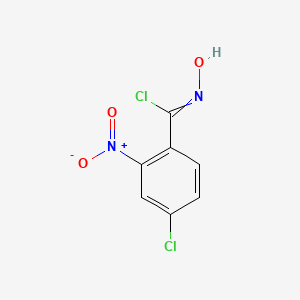
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride is an organic compound with the molecular formula C7H4Cl2N2O3 and a molecular weight of 235.02 g/mol . It is characterized by the presence of a chlorine atom, a nitro group, and a hydroxylamine group attached to a benzene ring. This compound is known for its white crystalline solid appearance and has a melting point of approximately 125-128°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Reagents: Hydroxylamine hydrochloride, a base (such as sodium hydroxide), and a chlorinating agent (such as thionyl chloride).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control.
Purification steps: Including recrystallization or distillation to achieve high purity levels.
化学反応の分析
Types of Reactions
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride undergoes various chemical reactions, including:
Substitution reactions: Where the chlorine atom can be replaced by other nucleophiles.
Reduction reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation reactions: The hydroxylamine group can be oxidized to a nitroso group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction: The major product is 4-chloro-2-amino-N-hydroxybenzimidoyl chloride.
Oxidation: The major product is 4-chloro-2-nitroso-N-hydroxybenzimidoyl chloride.
科学的研究の応用
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
類似化合物との比較
Similar Compounds
4-Chloro-2-nitrobenzaldehyde: Similar structure but lacks the hydroxylamine group.
4-Nitrobenzohydroximoyl Chloride: Similar structure but lacks the chlorine atom.
4-Chloro-2-nitrobenzaldoxime: Similar structure but lacks the hydroxylamine group.
Uniqueness
4-Chloro-N-hydroxy-2-nitrobenzimidoyl Chloride is unique due to the presence of both a chlorine atom and a hydroxylamine group, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C7H4Cl2N2O3 |
|---|---|
分子量 |
235.02 g/mol |
IUPAC名 |
4-chloro-N-hydroxy-2-nitrobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4Cl2N2O3/c8-4-1-2-5(7(9)10-12)6(3-4)11(13)14/h1-3,12H |
InChIキー |
HTGNASXZAJFHHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


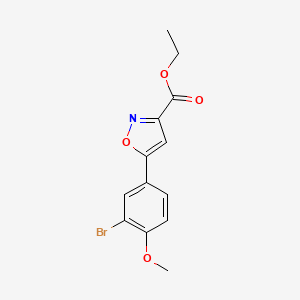
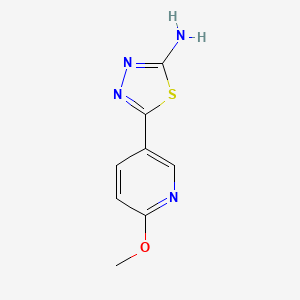
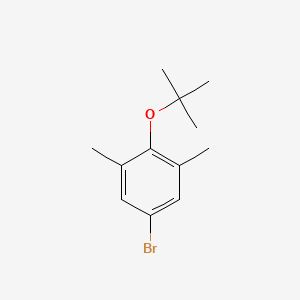
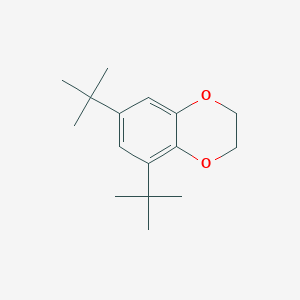
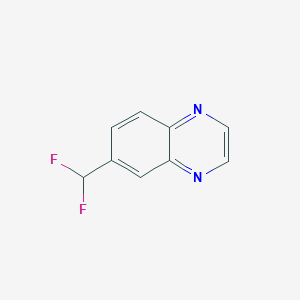
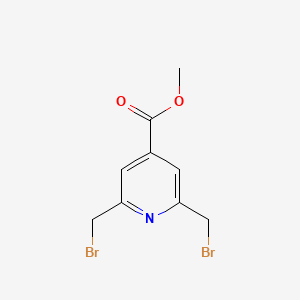
![3-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B13698082.png)
![2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine](/img/structure/B13698087.png)
![3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione](/img/structure/B13698099.png)
![2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13698106.png)
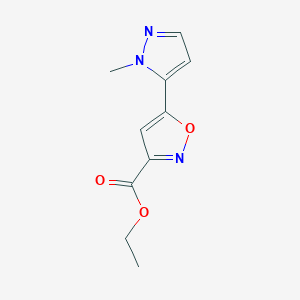
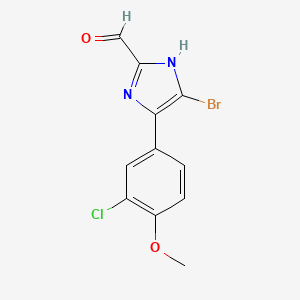
![7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol](/img/structure/B13698127.png)
![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
